Lithium chromate

Description

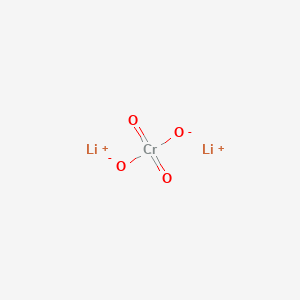

Structure

2D Structure

Properties

IUPAC Name |

dilithium;dioxido(dioxo)chromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.2Li.4O/q;2*+1;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQVALDCWTQRVQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[O-][Cr](=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Li2CrO4, CrLi2O4 | |

| Record name | LITHIUM CHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3766 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | lithium chromate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065749 | |

| Record name | Lithium chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lithium chromate appears as a yellow crystalline solid. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used as a corrosion inhibitor and in the manufacture of other chemicals., Dihydrate: Yellow deliquescent solid; Very soluble in water; [Merck Index] Yellow crystals; Soluble in water; [MSDSonline] | |

| Record name | LITHIUM CHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3766 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lithium chromate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5853 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility: 48.6 wt% at 20 °C /Lithium chromate dihydrate/, 111 g/100 g water at 20 °C, The anhydrous salt is appreciably soluble in methanol and ethanol, Sol in water | |

| Record name | LITHIUM CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.15 - 2.426 g/cu cm, Density: 2.15 g/cu cm /Lithium chromate dihydrate/ | |

| Record name | LITHIUM CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow crystalline powder | |

CAS No. |

14307-35-8 | |

| Record name | LITHIUM CHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3766 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lithium chromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014307358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromic acid (H2CrO4), lithium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium chromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM CHROMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UR77B9Q8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LITHIUM CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Technical Guide to Lithium Chromate: Properties, Synthesis, and Applications in Corrosion Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium chromate (B82759) (Li₂CrO₄) is an inorganic compound recognized for its utility as a potent corrosion inhibitor, particularly for aluminum alloys, and as an oxidizing agent in various chemical syntheses. This technical guide provides an in-depth overview of its chemical and physical properties, outlines a general synthesis methodology, and details an experimental protocol for evaluating its efficacy as a corrosion inhibitor. Due to the presence of hexavalent chromium, lithium chromate is classified as a toxic and carcinogenic substance, necessitating stringent safety protocols during handling and disposal.[1][2]

Core Chemical Information

This compound is a yellow, odorless crystalline solid.[3][4] Its primary identification and key properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| Chemical Formula | Li₂CrO₄ |

| CAS Number | 14307-35-8[5] |

| Molecular Weight | 129.88 g/mol [5] |

| IUPAC Name | Dilithium (B8592608) chromate |

| Synonyms | Chromic acid, dilithium salt; this compound(VI)[4] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Yellow crystalline powder[4][6] |

| Odor | Odorless[6] |

| Density | 2.15 g/cm³[6] |

| Melting Point | Decomposes at 75 °C (dihydrate form)[6] |

| Solubility in Water | 94.6 g/L at 25 °C[4][6] |

| Solubility in Other Solvents | Appreciably soluble in methanol (B129727) and ethanol[5] |

| Physical State (at 15°C, 1 atm) | Solid[7] |

Synthesis Protocol

A general method for the synthesis of this compound involves the reaction of lithium hydroxide (B78521) with chromic acid.[2]

Reaction: 2LiOH + H₂CrO₄ → Li₂CrO₄ + 2H₂O

Experimental Procedure:

-

Preparation of Reactants: Prepare an aqueous solution of chromic acid (H₂CrO₄). Separately, prepare an aqueous solution of lithium hydroxide (LiOH).

-

Reaction: Slowly add the lithium hydroxide solution to the chromic acid solution while stirring continuously. The reaction is exothermic, and the temperature should be monitored and controlled. The reaction mixture will turn yellow, indicating the formation of this compound.

-

Crystallization: Concentrate the resulting solution by heating to evaporate the solvent. As the solution becomes saturated, this compound crystals will begin to precipitate.

-

Isolation and Purification: Cool the solution to maximize crystal formation. Collect the crystals by filtration. The crystals can be washed with a small amount of cold deionized water to remove any soluble impurities.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to yield anhydrous this compound. The dihydrate form becomes anhydrous at 74.6 °C.[6]

Note: This is a generalized protocol. Researchers should consult specific literature for precise stoichiometry, concentration, and reaction conditions for optimal yield and purity.

Application in Corrosion Inhibition

This compound is a highly effective corrosion inhibitor, especially for aluminum alloys used in the aerospace and automotive industries.[8] It functions as both an anodic and cathodic inhibitor.[8][9] The chromate ions (CrO₄²⁻) are released in the presence of moisture and migrate to active corrosion sites on the metal surface.[1][8] At these sites, hexavalent chromium (Cr⁶⁺) is reduced to trivalent chromium (Cr³⁺), forming a passive, protective layer of chromium(III) hydroxide or oxide.[10] This layer inhibits both the oxygen reduction reaction (cathodic inhibition) and the initiation of localized pitting corrosion (anodic inhibition).[1][8][10]

Experimental Protocol: Evaluation of Corrosion Inhibition using ASTM B117 Salt Spray Test

This protocol describes the evaluation of a coating containing this compound as a corrosion inhibitor on an aluminum alloy (e.g., AA2024-T3) panel according to the principles of ASTM B117.[11][12][13]

-

Panel Preparation:

-

Obtain standard test panels of the aluminum alloy (e.g., 7.62 cm x 12.7 cm).[14]

-

Clean and degrease the panels according to standard procedures to ensure a uniform surface.

-

Apply a primer or coating system incorporating a specified concentration of this compound to the test panels. A control set of panels should be prepared with a coating system lacking the inhibitor.

-

Allow the coatings to cure completely as per the manufacturer's specifications (e.g., 14 days at ambient conditions).[14]

-

Create a standardized scribe (e.g., a straight line or 'X') through the coating to the base metal on each panel to assess performance at a defect site.

-

-

Salt Spray Exposure (ASTM B117):

-

Evaluation:

-

Periodically remove the panels from the chamber for inspection (e.g., at 24, 48, 96, 168 hours, and so on).[14]

-

Gently rinse the panels with clean water to remove salt deposits before evaluation.

-

Visually assess the extent of corrosion, particularly in the scribed area and on the panel face. Look for signs of blistering, coating delamination, and the formation of corrosion products (e.g., pitting, filiform corrosion).[12]

-

Quantitative analysis can be performed using methods such as rating the corrosion according to ASTM D1654.[14]

-

Compare the performance of the panels with the this compound inhibitor to the control panels to determine the effectiveness of the inhibitor.

-

Visualizations

Logical Workflow for Corrosion Inhibition Testing

References

- 1. electrochem.org [electrochem.org]

- 2. This compound | 14307-35-8 [chemicalbook.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Page loading... [guidechem.com]

- 5. This compound(VI) [drugfuture.com]

- 6. echemi.com [echemi.com]

- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 8. researchgate.net [researchgate.net]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. content.ampp.org [content.ampp.org]

- 11. coteclabs.com [coteclabs.com]

- 12. infinitalab.com [infinitalab.com]

- 13. ASTM B117: Standard to Test Corrosion on Coated Metals [pacorr.com]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. micomlab.com [micomlab.com]

A Comprehensive Technical Guide to the Physical Properties of Lithium Chromate Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of lithium chromate (B82759) (Li₂CrO₄) powder. The information is curated for professionals in research, scientific, and drug development fields, with a focus on presenting clear, quantitative data and detailed experimental methodologies.

Core Physical Properties

Lithium chromate is an inorganic compound that typically appears as a yellow crystalline solid.[1][2][3][4] It is known for its utility as a corrosion inhibitor and in the manufacturing of other chemicals.[1][2][4] The following table summarizes its key physical properties.

| Property | Value | Notes |

| Molecular Formula | Li₂CrO₄ | [1][2][5] |

| Molecular Weight | 129.87 g/mol [5] | Also cited as 129.9 g/mol [1][3], 129.88 g/mol [6][7], and 129.8757 g/mol [2] |

| Appearance | Yellow crystalline powder[1][6][8] | Also described as an orange-yellow crystalline powder[2] |

| Odor | Odorless[1][4] | |

| Melting Point | 844 °C[2][3] | Some sources indicate it decomposes before melting[8]. The dihydrate form decomposes at 75 °C[1] or 74.6 °C.[7] |

| Density | 1.355 g/cm³[2][3] | Other sources cite a range of 2.15 - 2.426 g/cm³[1] or 2.71 g/cm³.[8] The value of 2.15 g/cm³ is also reported for the dihydrate form.[3] |

| Solubility in Water | 94.6 g/L at 25 °C[2][4][9] | Highly soluble in water.[10] Another source indicates a solubility of 111 g/100 g of water at 20 °C.[3] The dihydrate form is also very soluble in water.[1] |

| Solubility in other solvents | The anhydrous salt is appreciably soluble in methanol (B129727) and ethanol.[3] The dihydrate is soluble in alcohols.[1] | Insoluble in oil.[2][11] |

Experimental Protocols

The following sections detail the general experimental methodologies for determining the key physical properties of inorganic powders like this compound.

Determination of Melting Point (Capillary Method)

The capillary method is a standard technique for determining the melting point of a crystalline solid.[12][13]

Principle: A small, finely powdered sample is heated at a controlled rate, and the temperature at which the solid transitions to a liquid is observed.[13]

Procedure:

-

Sample Preparation: The this compound sample must be thoroughly dried and in a fine powder form.[12][13] If necessary, the sample should be crushed using a mortar and pestle.[12]

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the powder into the sealed end.[13][14] The packed sample height should be 2-3 mm.[14]

-

Measurement: The loaded capillary tube is placed in a melting point apparatus.[13] The apparatus is heated rapidly to a temperature just below the expected melting point of this compound.[12] The heating rate is then reduced to approximately 1-2 °C per minute.[15]

-

Observation: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[15]

Determination of Density (Gas Pycnometry)

Gas pycnometry is a common method for determining the true density of a solid powder by measuring its volume.[16][17]

Principle: The volume of the powder is determined by measuring the pressure change of a known volume of an inert gas (like helium) when it is allowed to expand into a chamber containing the sample.[16]

Procedure:

-

Sample Preparation: A known mass of the dry this compound powder is weighed and placed into the sample chamber of the gas pycnometer.[16]

-

Measurement: The sample chamber is sealed, and an inert gas is introduced into a reference chamber of a known volume, and the pressure is recorded.

-

A valve is opened, allowing the gas to expand into the sample chamber.

-

Once the pressure equilibrates, the new pressure is recorded.

-

Calculation: The volume of the this compound powder is calculated using the ideal gas law and the known volumes of the chambers and the pressure readings. The density is then calculated using the formula: ρ = m/V, where ρ is the density, m is the mass of the sample, and V is the calculated volume of the sample.[16]

Determination of Solubility (Saturation Method)

This method determines the solubility by creating a saturated solution at a specific temperature.[18]

Principle: A saturated solution is one in which the maximum amount of solute has been dissolved in a solvent at a given temperature.[18] By determining the concentration of the solute in a saturated solution, the solubility can be calculated.

Procedure:

-

Solution Preparation: A known volume of distilled water (e.g., 100 mL) is placed in a beaker.[19][20]

-

This compound powder is added in small, pre-weighed increments while stirring continuously.[19][20]

-

The addition of this compound continues until a small amount of undissolved solid remains at the bottom of the beaker, indicating that the solution is saturated.

-

The mixture is allowed to equilibrate at a constant temperature.

-

Measurement: The total mass of the dissolved this compound is determined by subtracting the mass of the remaining undissolved solid from the total mass of the this compound added.[19][20]

-

Calculation: The solubility is expressed as the mass of solute per volume of solvent (e.g., g/100 mL).

Visualizations

The following diagrams illustrate the experimental workflow for determining the physical properties of this compound and the logical relationships between these properties.

Caption: Experimental workflow for determining the physical properties of this compound powder.

Caption: Logical relationships between the physical properties of this compound.

References

- 1. This compound | Li2CrO4 | CID 26627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 14307-35-8 [chemicalbook.com]

- 3. alfachemic.com [alfachemic.com]

- 4. Page loading... [guidechem.com]

- 5. scbt.com [scbt.com]

- 6. americanelements.com [americanelements.com]

- 7. parchem.com [parchem.com]

- 8. This compound Powder at Best Price - High Quality & Eco-Friendly [noburuchemicals.com]

- 9. This compound [chembk.com]

- 10. This compound | 14307-35-8 | FL54594 | Biosynth [biosynth.com]

- 11. This compound [taiyechem.com]

- 12. thinksrs.com [thinksrs.com]

- 13. westlab.com [westlab.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. ursinus.edu [ursinus.edu]

- 16. True density measurement of powder or solid materials [powtechina.com]

- 17. azom.com [azom.com]

- 18. brainkart.com [brainkart.com]

- 19. How To Measure Solubility For A Science Project [sciencing.com]

- 20. sciencebuddies.org [sciencebuddies.org]

An In-depth Technical Guide to the Solubility of Lithium Chromate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of lithium chromate (B82759) (Li₂CrO₄) in aqueous and organic solvents. The information is compiled from various scientific sources to assist researchers and professionals in laboratory and development settings.

Aqueous Solubility of Lithium Chromate

This compound is known for its high solubility in water, a characteristic that increases with temperature. The dihydrate form (Li₂CrO₄·2H₂O) is typically stable at lower temperatures, transitioning to the anhydrous salt at approximately 74.6°C[1]. Below are consolidated data on its aqueous solubility across a range of temperatures.

Data Presentation: Solubility in Water

The following tables summarize the quantitative solubility of this compound in water. Data has been compiled and standardized to grams of solute per 100 g of water ( g/100g H₂O) for clear comparison.

Table 1: Temperature-Dependent Solubility of this compound Data derived from weight percentage analysis and direct measurements.

| Temperature (°C) | Solubility (% w/w Li₂CrO₄) | Calculated Solubility ( g/100g H₂O) | Solid Phase |

| 0 | 48.24% | 93.2 | Li₂CrO₄·2H₂O |

| 20 | 48.6%[2] | 94.6 | Li₂CrO₄·2H₂O |

| 25 | 49.65% | 98.6 | Li₂CrO₄·2H₂O |

| 30 | 49.94%[1] | 99.8 | Li₂CrO₄·2H₂O |

| 50 | 52.84% | 112.0 | Li₂CrO₄·2H₂O |

| 74.6 | 56.12% | 127.9 | Transition Point[1] |

| 80 | - | 130.0 (approx.) | Li₂CrO₄ |

| 100 | 56.82% | 131.6 | Li₂CrO₄ |

Source: Adapted from Hartford, Costa, and Moore (1952)[1] and PubChem[2].

Table 2: Solubility Data from Direct Measurement This table presents data converted from pounds per 100 pounds of water.

| Temperature (°C) | Temperature (°F) | Solubility ( g/100g H₂O) |

| 20.0 | 68 | 111.0[3] |

| 21.1 | 70 | 109.8[3] |

| 22.2 | 72 | 108.6[3] |

| 23.3 | 74 | 107.3[3] |

| 24.4 | 76 | 106.1[3] |

| 25.6 | 78 | 104.9[3] |

| 26.7 | 80 | 103.7[3] |

| 27.8 | 82 | 102.4[3] |

| 28.9 | 84 | 101.2[3] |

| 30.0 | 86 | 100.0[3] |

Source: Adapted from CAMEO Chemicals (NOAA)[3]. Note: Discrepancies between tables may arise from different experimental methods or analysis of different salt forms (anhydrous vs. dihydrate).

Solubility in Organic Solvents

A notable characteristic of anhydrous this compound is its significant solubility in lower alcohols, which is unusual compared to other anhydrous chromates that are virtually insoluble[1]. The dihydrate form is also reported to be soluble in alcohols[2][4].

Data Presentation: Solubility in Organic Solvents

Table 3: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Salt Form | Solubility |

| Methanol | Anhydrous | Appreciably soluble, Readily soluble[1][2] |

| Ethanol | Anhydrous | Appreciably soluble, Readily soluble[1][2] |

| Ethanol | - | Slightly contained in[5] |

| Acetone | - | Slightly contained in[5] |

| Oil | - | Insoluble[5][6][7] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for research and development. The following are detailed methodologies for key experimental protocols.

Protocol 1: Isothermal Shake-Flask Method

This is a highly accurate method for determining equilibrium solubility at a constant temperature[8].

Methodology:

-

Preparation : Add an excess amount of the solute (this compound) to a known volume of the solvent (e.g., water or an organic solvent) in a sealed, thermostatted vessel or vial. The presence of undissolved solid is necessary to confirm saturation[8].

-

Equilibration : Place the vessel in a constant temperature bath and agitate it (e.g., using a shaker or rotator) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached[8].

-

Phase Separation : Cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, use centrifugation followed by careful decantation or filtration with a syringe filter compatible with the solvent.

-

Analysis : Accurately measure a known volume or mass of the clear, saturated supernatant.

-

Quantification : Determine the concentration of the solute in the sample using a suitable analytical technique.

-

For Aqueous Solutions : Gravimetric analysis (evaporating the solvent and weighing the residual salt) is a straightforward method[9]. Alternatively, spectroscopic (e.g., UV-Vis) or chromatographic methods can be used[8].

-

For Organic Solvents : Similar methods apply. Care must be taken to minimize solvent evaporation during handling[8].

-

-

Calculation : Express the solubility as grams of solute per 100 g of solvent or other appropriate units.

Experimental Workflow: Isothermal Shake-Flask Method

Caption: Workflow for the Isothermal Shake-Flask solubility determination method.

Protocol 2: Polythermal Method for Aqueous Solutions

This method involves determining the temperature at which a solution of a known concentration becomes saturated[10][11]. It is particularly useful for constructing a solubility curve over a range of temperatures.

Methodology:

-

Sample Preparation : Accurately weigh a known mass of this compound into a test tube or vial. Add a precise mass or volume of water[10].

-

Dissolution : Heat the mixture in a water bath while stirring continuously until all the solid completely dissolves[10].

-

Crystallization Point Determination : Remove the test tube from the heat and allow it to cool slowly while stirring constantly. Insert a calibrated temperature probe.

-

Observation : Record the exact temperature at which the first crystals appear. This is the saturation temperature for that specific concentration[10][11].

-

Repetition : The measurement can be repeated by gently reheating to redissolve the crystals and cooling again to obtain a reproducible temperature.

-

Data Collection : Repeat steps 1-5 with different, accurately known ratios of solute to solvent to generate a series of data points (concentration vs. saturation temperature).

-

Curve Construction : Plot the solubility ( g/100g H₂O) versus the saturation temperature (°C) to construct the solubility curve[11].

Experimental Workflow: Polythermal Method

Caption: Workflow for the Polythermal solubility determination method.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | Li2CrO4 | CID 26627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 4. echemi.com [echemi.com]

- 5. This compound [chembk.com]

- 6. This compound | 14307-35-8 [chemicalbook.com]

- 7. This compound CAS#: 14307-35-8 [m.chemicalbook.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. embibe.com [embibe.com]

- 10. webs.anokaramsey.edu [webs.anokaramsey.edu]

- 11. Untitled [faculty.uml.edu]

Unveiling the Atomic Architecture of Lithium Chromate (Li₂CrO₄): A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure and space group of lithium chromate (B82759) (Li₂CrO₄), a compound of interest for its potential applications in various scientific and industrial fields. This document is intended for researchers, scientists, and professionals in drug development seeking detailed crystallographic information and the experimental protocols for its determination.

Crystal Structure and Space Group

Lithium chromate (Li₂CrO₄) crystallizes in a rhombohedral system, adopting the phenacite structure type.[1] The designated space group is R3.[1] Key crystallographic data are summarized in the table below.

Crystallographic Data

| Parameter | Value |

| Crystal System | Rhombohedral (Trigonal)[1][2] |

| Space Group | R3[1] |

| Lattice Parameters (Hexagonal Setting) | |

| a | 14.005(10) Å[1] |

| c | 9.405(5) Å[1] |

| Lattice Parameters (Trigonal Setting) | |

| a | 8.789 Å[2] |

| α | 107.737°[2] |

| Z (formula units per hexagonal cell) | 18[1] |

| Measured Density (Dm) | 2.426 g cm⁻³[1] |

| Calculated Density (Dc) | 2.427 g cm⁻³[1] |

Experimental Protocols

Synthesis of this compound

Single crystals of this compound suitable for X-ray diffraction can be prepared by the dehydration of this compound dihydrate (Li₂CrO₄·2H₂O) followed by recrystallization from the melt.[1]

Procedure:

-

This compound dihydrate (Li₂CrO₄·2H₂O) is heated to remove the water of crystallization, yielding anhydrous Li₂CrO₄.

-

The anhydrous material is then melted.

-

Single crystals are grown from the molten state through a controlled cooling process.

Alternative synthesis routes involve the reaction of lithium hydroxide (B78521) or lithium carbonate with chromic acid.[3]

Crystal Structure Determination

The determination of the crystal structure of Li₂CrO₄ was performed using single-crystal X-ray diffraction.

Methodology:

-

Crystal Selection and Mounting: A cylindrical crystal with dimensions of approximately 0.15 mm in diameter and 0.20 mm in length was selected and sealed inside a quartz capillary for data collection.[1]

-

Data Collection: X-ray diffraction data were collected on a Syntex Pī diffractometer.[1]

-

Data Processing: A total of 2751 intensity measurements were recorded and subsequently reduced to 825 unique reflections by averaging symmetry-related reflections.[1] An absorption correction for a cylindrical sample was applied (μ = 3.01 mm⁻¹).[1]

-

Structure Solution and Refinement: The crystal structure was refined using least-squares calculations with a local program, CUDLS.[1] The final refinement converged to a residual factor (R₁) of 0.075 for all reflections and a weighted residual factor (R₂) of 0.054.[1]

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and crystallographic analysis of this compound.

References

An In-depth Technical Guide to the Synthesis and Preparation of Anhydrous Lithium Chromate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of anhydrous lithium chromate (B82759) (Li₂CrO₄). The information is curated for professionals in research and development who require detailed experimental protocols and a clear presentation of chemical and physical data. This document outlines the primary synthesis methodologies, purification techniques, and characterization of the final product.

Physicochemical Properties

Anhydrous lithium chromate is a yellow crystalline solid. A summary of its key physicochemical properties is presented in Table 1. Understanding these properties is crucial for its handling, storage, and application in various chemical processes.

Table 1: Physicochemical Properties of Anhydrous this compound

| Property | Value | Reference |

| Molecular Formula | Li₂CrO₄ | [1][2] |

| Molecular Weight | 129.87 g/mol | [2] |

| Appearance | Yellow or orange-yellow crystalline powder | [1][3] |

| Melting Point | Information not available | |

| Decomposition Temperature | Decomposes at 75 °C (for dihydrate) | [2][4] |

| Solubility in Water | 94.6 g/L at 25 °C | [1][4] |

| Solubility in other solvents | Appreciably soluble in methanol (B129727) and ethanol | [2] |

| Density | 2.15 g/cm³ | [4] |

Synthesis Methodologies

The preparation of anhydrous this compound can be achieved through two primary methods: the direct synthesis from lithium salts and a chromium source, or the dehydration of its hydrated form.

Synthesis from Precursors

Two main reactions are reported for the synthesis of this compound:

-

Reaction of Lithium Hydroxide with Chromic Acid: This is a common method for the industrial preparation of this compound.[2][3] The reaction proceeds as follows:

2LiOH + H₂CrO₄ → Li₂CrO₄ + 2H₂O

-

Reaction of Ammonium (B1175870) Dichromate with Lithium Hydroxide: This method involves the reaction of ammonium dichromate with lithium hydroxide. The details of the reaction conditions are not extensively documented in the readily available literature.

While these methods are established, detailed experimental protocols with specific parameters such as reagent concentrations, molar ratios, reaction times, and temperatures are not consistently available in the public domain. For precise laboratory synthesis, it is recommended to start with stoichiometric amounts of high-purity reactants and optimize the conditions based on small-scale trials.

Preparation of Anhydrous this compound by Dehydration

A well-documented method for preparing anhydrous this compound is through the thermal dehydration of this compound dihydrate (Li₂CrO₄·2H₂O). The dihydrate form loses its water of crystallization at a specific temperature to yield the anhydrous salt.

Experimental Protocol: Dehydration of this compound Dihydrate

-

Starting Material: Begin with high-purity this compound dihydrate (Li₂CrO₄·2H₂O).

-

Heating: Place the this compound dihydrate in a suitable drying apparatus, such as a drying oven or a tube furnace.

-

Temperature: Heat the sample to a temperature of 74.6 °C.[2] It is crucial to maintain this temperature to ensure complete removal of water without causing decomposition of the chromate.

-

Duration: The heating time will depend on the quantity of the starting material and the efficiency of the drying apparatus. The process should be continued until a constant weight of the sample is achieved, indicating that all water has been removed.

-

Cooling and Storage: After dehydration, the anhydrous this compound should be cooled in a desiccator to prevent rehydration from atmospheric moisture. Store the final product in a tightly sealed container in a dry environment.

Experimental Workflows

The following diagrams illustrate the logical workflows for the synthesis and preparation of anhydrous this compound.

Caption: Workflow for the Synthesis of this compound Dihydrate.

Caption: Workflow for the Preparation of Anhydrous this compound.

Characterization

To ensure the purity and identity of the synthesized anhydrous this compound, a variety of analytical techniques can be employed. These methods are essential for quality control in a research and development setting.

Table 2: Analytical Methods for Characterization of Anhydrous this compound

| Technique | Purpose | Expected Results |

| X-ray Diffraction (XRD) | To confirm the crystalline structure and phase purity. | The diffraction pattern should match the known pattern for anhydrous this compound and be free from peaks corresponding to the dihydrate form or other impurities. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups and confirm the absence of water. | The spectrum should show characteristic chromate (CrO₄²⁻) vibrational modes and the absence of the broad O-H stretching band associated with water of hydration. |

| Thermogravimetric Analysis (TGA) | To determine the thermal stability and confirm the absence of water. | The TGA curve should show no significant weight loss until the decomposition temperature of the anhydrous compound is reached. |

| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) | To determine the elemental composition and quantify the lithium and chromium content. | The measured elemental ratios should correspond to the stoichiometric formula of Li₂CrO₄. |

| Karl Fischer Titration | To quantify the residual water content. | This method provides a precise measurement of the water content to confirm the anhydrous nature of the product. |

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions. It is classified as a carcinogen and is toxic to aquatic life.[1]

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from combustible materials.

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.

This technical guide provides a foundational understanding of the synthesis and preparation of anhydrous this compound. For specific applications, further optimization of the described methods may be necessary. It is strongly recommended to consult relevant safety data sheets (SDS) and conduct a thorough risk assessment before undertaking any experimental work.

References

Lithium Chromate: A Comprehensive Technical Guide on Molecular Weight and Density

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fundamental physicochemical properties of lithium chromate (B82759) (Li₂CrO₄), with a specific focus on its molecular weight and density. This document is intended to be a valuable resource for professionals in research and development, offering detailed experimental protocols and a thorough presentation of key data.

Quantitative Data Summary

The following table summarizes the key quantitative properties of lithium chromate, compiled from various authenticated sources.

| Property | Value | Citation(s) |

| Molecular Weight | 129.87 g/mol | [1] |

| 129.8757 g/mol | [2][3] | |

| 129.88 g/mol | [4] | |

| 129.9 g/mol | [4][5] | |

| Density | 2.15 g/cm³ | [6] |

| 2.15 - 2.426 g/cm³ | [4] | |

| 2.426 g/cm³ (measured) | [7] | |

| 2.427 g/cm³ (calculated) | [7] | |

| Crystal System | Rhombohedral (anhydrous) | [7] |

| Solubility in Water | 111 g/100 g water at 20 °C | [4] |

| 94.6 g/L at 25 °C | [8] | |

| 48.6 wt% at 20 °C (as dihydrate) | [4] | |

| Appearance | Yellow crystalline solid | [4][6][8][9] |

| Odor | Odorless | [4][8][9] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a lithium salt, such as lithium hydroxide (B78521) or lithium carbonate, with chromic acid (H₂CrO₄) or a soluble chromate salt. A representative protocol is outlined below.

Materials:

-

Lithium hydroxide (LiOH) or Lithium carbonate (Li₂CO₃)

-

Chromium trioxide (CrO₃) or a soluble chromate salt (e.g., sodium chromate, Na₂CrO₄)

-

Deionized water

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

Preparation of Chromic Acid (if using CrO₃): Carefully dissolve a stoichiometric amount of chromium trioxide in deionized water with constant stirring. The solution will be strongly acidic and oxidizing.

-

Reaction: Slowly add a stoichiometric amount of lithium hydroxide or lithium carbonate to the chromic acid solution (or the soluble chromate salt solution) under continuous stirring. The reaction is exothermic and may require cooling to control the temperature. The reaction proceeds as follows:

-

2 LiOH + H₂CrO₄ → Li₂CrO₄ + 2 H₂O

-

Li₂CO₃ + H₂CrO₄ → Li₂CrO₄ + H₂O + CO₂

-

-

Crystallization: Concentrate the resulting solution by heating to induce crystallization of this compound. The solubility of this compound decreases with increasing temperature.

-

Purification: The crude this compound crystals are then purified by recrystallization. This process involves dissolving the crystals in a minimum amount of hot deionized water and then allowing the solution to cool slowly, which promotes the formation of purer crystals.[10]

-

Isolation and Drying: The purified crystals are isolated by filtration and washed with a small amount of cold deionized water to remove any remaining impurities. The final product is then dried in an oven at a controlled temperature to remove residual water.

Determination of Density by Gas Pycnometry

Gas pycnometry is a highly accurate and non-destructive method for determining the skeletal density of a solid powder, which is particularly suitable for crystalline compounds like this compound.[1][6][8][9][11] The technique measures the volume of the solid by quantifying the amount of displaced gas (typically helium) in a calibrated chamber.

Apparatus:

-

Gas pycnometer

-

Analytical balance

-

Sample cell of appropriate volume

-

Helium gas supply (high purity)

Procedure:

-

Sample Preparation: A precisely weighed sample of dry this compound powder is placed into the sample cell. The mass of the sample is recorded.

-

Calibration: The instrument is calibrated using a standard sphere of known volume to ensure accuracy.

-

Measurement: a. The sample cell containing the this compound is placed into the pycnometer's analysis chamber. b. The chamber is sealed and purged with helium gas to remove any air and moisture. c. The analysis chamber is pressurized with helium to a specific pressure (P₁). d. A valve is opened, allowing the gas to expand into a reference chamber of known volume, resulting in a lower equilibrium pressure (P₂). e. The volume of the solid sample is calculated by the instrument's software based on the pressure difference and the known volumes of the chambers, applying the principles of the ideal gas law.

-

Calculation: The density (ρ) is then calculated using the formula: ρ = m / V where 'm' is the mass of the sample and 'V' is the volume determined by the gas pycnometer.

-

Data Analysis: The measurement is typically repeated multiple times to ensure reproducibility, and the average density value is reported.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from the synthesis of this compound to its final characterization, highlighting the critical interplay between these stages.

Caption: Workflow for the synthesis, purification, and characterization of this compound.

References

- 1. measurlabs.com [measurlabs.com]

- 2. mt.com [mt.com]

- 3. Synthesis, purification and characterization of organic compounds — Chemistry "Giacomo Ciamician" [chemistry.unibo.it]

- 4. This compound | 14307-35-8 | FL54594 | Biosynth [biosynth.com]

- 5. chemistry-online.com [chemistry-online.com]

- 6. Determination of density by gas pycnometry | Norlab [norlab.com]

- 7. covalentmetrology.com [covalentmetrology.com]

- 8. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 9. drugfuture.com [drugfuture.com]

- 10. moravek.com [moravek.com]

- 11. Gas Pycnometry - Determination of Density | 3P Instruments [3p-instruments.com]

An In-depth Technical Guide to the Thermodynamic Properties of Lithium Chromate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of lithium chromate (B82759) (Li₂CrO₄), a compound of interest in various scientific and industrial applications. This document synthesizes available data on its fundamental thermodynamic parameters, details the experimental methodologies used for their determination, and presents this information in a clear and accessible format for researchers and professionals.

Core Thermodynamic Properties

The thermodynamic stability and reactivity of lithium chromate are dictated by its fundamental thermodynamic properties. These values are essential for predicting the behavior of this compound in chemical reactions, understanding its phase transitions, and for the design and optimization of processes in which it is utilized.

Summary of Thermodynamic Data

The following table summarizes the key thermodynamic properties of solid this compound at standard conditions (298.15 K and 1 bar).

| Thermodynamic Property | Symbol | Value | Units |

| Standard Molar Enthalpy of Formation | ΔfH° | -1393.7 ± 0.3[1] | kJ·mol⁻¹ |

| Standard Molar Entropy | S° | Data not available in search results | J·mol⁻¹·K⁻¹ |

| Standard Molar Gibbs Free Energy of Formation | ΔfG° | Data not available in search results | kJ·mol⁻¹ |

| Molar Heat Capacity | C_p | Data not available in search results | J·mol⁻¹·K⁻¹ |

Physicochemical Properties

Beyond the core thermodynamic data, a variety of other physical and chemical properties are crucial for the practical application and handling of this compound.

| Property | Value | Units |

| Molar Mass | 129.8757[2] | g·mol⁻¹ |

| Appearance | Yellow crystalline solid[2] | - |

| Crystal System | Monoclinic | - |

| Solubility in Water (at 25 °C) | 94.6[2] | g/L |

Experimental Methodologies

The determination of the thermodynamic properties of compounds like this compound relies on precise and accurate experimental techniques. The following section details the primary method used to determine the standard enthalpy of formation of this compound.

Isoperibol Solution Calorimetry

The standard molar enthalpy of formation of this compound was determined using isoperibol solution calorimetry.[1] This technique involves measuring the heat change associated with dissolving a known amount of the substance in a suitable solvent under conditions of constant pressure.

Experimental Workflow for Enthalpy of Formation Determination

Procedure Outline:

-

A precisely weighed sample of crystalline this compound (Li₂CrO₄(cr)) is placed in a sample holder within the isoperibol calorimeter.

-

The calorimeter is filled with a known volume of a suitable solvent, in this case, water.

-

The initial temperature of the solvent is allowed to stabilize and is recorded.

-

The sample is then introduced into the solvent, and the dissolution process begins, resulting in a change in temperature.

-

The temperature of the solution is monitored until it reaches a new stable value. The overall temperature change (ΔT) is recorded.

-

The enthalpy of solution (ΔsolH) is calculated from the temperature change, the heat capacity of the calorimeter and its contents, and the amount of substance dissolved.

-

The standard enthalpy of formation of this compound is then calculated using Hess's Law, by combining the experimentally determined enthalpy of solution with the known standard enthalpies of formation of the other species in the thermochemical cycle. For the dissolution of this compound in water, the enthalpy of solution at infinite dilution (ΔsolH∞m) was determined to be -(45.77 ± 0.29) kJ·mol⁻¹.[1] This value was then used to derive the standard molar enthalpy of formation.[1]

Logical Relationships in Thermodynamic Calculations

The fundamental thermodynamic properties are interconnected through key thermodynamic equations. Understanding these relationships is crucial for calculating one property from others and for predicting the spontaneity of reactions.

The Gibbs free energy change (ΔG°) for a process is related to the enthalpy change (ΔH°) and the entropy change (ΔS°) by the Gibbs-Helmholtz equation:

ΔG° = ΔH° - TΔS°

This equation is fundamental to predicting the spontaneity of a chemical reaction at a given temperature (T). A negative value for ΔG° indicates a spontaneous process, a positive value indicates a non-spontaneous process, and a value of zero indicates that the system is at equilibrium.

References

Lithium Chromate: A Technical Examination of its Hygroscopic and Deliquescent Properties

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the hygroscopic and deliquescent nature of lithium chromate (B82759) (Li₂CrO₄), providing a comprehensive overview for laboratory and development settings. The interaction of a substance with atmospheric moisture is a critical parameter influencing its stability, handling, and application. This document consolidates available data on the physical properties of lithium chromate and outlines the experimental protocols for characterizing its behavior in the presence of water vapor.

Defining Hygroscopicity and Deliquescence

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. This can occur through absorption (where water is drawn into the bulk of the material) or adsorption (where water adheres to the surface). Deliquescence is an extreme form of hygroscopicity where a substance absorbs enough moisture from the air to dissolve and form a liquid solution. The critical relative humidity (CRH) is the specific relative humidity at which a solid substance begins to deliquesce at a given temperature[1].

This compound: A Deliquescent Compound

This compound, and particularly its dihydrate form (Li₂CrO₄·2H₂O), is classified as a deliquescent substance[2][3]. This means that when exposed to ambient air with a relative humidity at or above its critical relative humidity, it will absorb atmospheric water and dissolve into a saturated aqueous solution. This property is crucial to consider in the storage, handling, and application of this compound, as uncontrolled exposure to humidity can lead to changes in its physical state, concentration, and reactivity.

Quantitative Data and Physical Properties

To provide a comprehensive understanding of this compound, its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | Li₂CrO₄ | [4] |

| Molecular Weight | 129.88 g/mol | [4] |

| Appearance | Yellow crystalline solid | [2][4] |

| Solubility in Water | 94.6 g/L at 25 °C | [4] |

| Hygroscopic Nature | Deliquescent (especially the dihydrate form) | [2][3] |

Experimental Protocols for Determining Hygroscopicity and Deliquescence

The hygroscopic and deliquescent properties of a substance like this compound can be quantitatively determined using several established experimental methods. The following are detailed protocols for two common techniques.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of relative humidity at a constant temperature[5][6].

Objective: To determine the moisture sorption and desorption isotherms of a substance, identify the critical relative humidity for deliquescence, and quantify its hygroscopicity.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-20 mg) is placed in the sample pan of the DVS instrument.

-

Drying: The sample is initially dried by exposing it to a stream of dry nitrogen gas (0% relative humidity) until a stable mass is achieved. This establishes the dry mass of the sample.

-

Sorption Phase: The relative humidity of the gas stream is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the humidity constant until the sample mass equilibrates (i.e., the rate of mass change is below a set threshold).

-

Desorption Phase: After reaching the maximum relative humidity, the process is reversed. The relative humidity is decreased in a stepwise manner back to 0% RH, and the mass loss is recorded at each step until equilibrium is reached.

-

Data Analysis: The change in mass at each relative humidity step is plotted against the relative humidity to generate sorption and desorption isotherms. A sharp, significant increase in mass at a specific relative humidity is indicative of deliquescence.

Gravimetric Method (Static Method)

This method involves exposing a sample to a constant relative humidity environment, typically created using saturated salt solutions in a desiccator, and measuring the mass change over time[7][8].

Objective: To determine the hygroscopicity of a substance at a specific relative humidity.

Methodology:

-

Preparation of Constant Humidity Environment: A saturated solution of a specific salt is placed at the bottom of a sealed desiccator to maintain a known and constant relative humidity. For example, a saturated solution of sodium chloride creates a relative humidity of approximately 75% at room temperature.

-

Sample Preparation: A sample of this compound is dried in an oven to a constant weight and then weighed accurately in a pre-weighed container.

-

Exposure: The container with the dried sample is placed in the desiccator, and the desiccator is sealed.

-

Mass Measurement: The sample is periodically removed from the desiccator and weighed at fixed time intervals until a constant mass is achieved, indicating that equilibrium with the surrounding atmosphere has been reached.

-

Calculation: The percentage of water sorbed is calculated using the following formula:

% Water Sorbed = [ ( (Final Mass - Initial Mass) / Initial Mass ) ] * 100

By performing this experiment with a series of saturated salt solutions that provide different relative humidity levels, a sorption profile can be constructed.

Visualizing Key Concepts and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Logical relationship between hygroscopy and deliquescence.

Caption: A simplified workflow for a Dynamic Vapor Sorption experiment.

References

- 1. Critical relative humidity - Wikipedia [en.wikipedia.org]

- 2. This compound | Li2CrO4 | CID 26627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hzoceanchem.com [hzoceanchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Dynamic Vapor Sorption | Techniques [particlelaboratories.com]

- 6. skpharmteco.com [skpharmteco.com]

- 7. asiapharmaceutics.info [asiapharmaceutics.info]

- 8. omicsonline.org [omicsonline.org]

A Comprehensive Technical Guide to the History and Discovery of Alkali Metal Chromates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkali metal chromates are a class of inorganic compounds with a rich history intertwined with the discovery of the element chromium. These compounds, characterized by the presence of an alkali metal cation (Li⁺, Na⁺, K⁺, Rb⁺, Cs⁺) and the chromate (B82759) anion (CrO₄²⁻), have found diverse applications ranging from industrial pigments and corrosion inhibitors to specialized roles in organic synthesis and analytical chemistry. This technical guide provides an in-depth exploration of the history, discovery, and synthesis of alkali metal chromates, tailored for a scientific audience. It includes detailed experimental protocols, tabulated quantitative data, and visualizations of key chemical pathways and processes.

A Journey Through Time: The History and Discovery of Alkali Metal Chromates

The story of alkali metal chromates begins with the discovery of chromium itself. In the mid-18th century, a vibrant red mineral from Siberia, known as "Siberian red lead," captured the attention of chemists. Initially, in 1761, Johann Gottlob Lehmann analyzed the ore, now known as crocoite (lead chromate, PbCrO₄), and incorrectly identified its components.

The true breakthrough came in 1797 when the French chemist Louis Nicolas Vauquelin conducted a series of experiments on crocoite. By boiling the powdered mineral with a solution of potassium carbonate (K₂CO₃), he precipitated lead carbonate and obtained a yellow solution. This yellow solution contained a new, unidentified metallic salt, which was potassium chromate (K₂CrO₄). This reaction represents the first recorded synthesis of an alkali metal chromate.

Vauquelin's further investigations led him to isolate the new metallic element in 1798, which he named "chromium" from the Greek word "chrōma," meaning color, due to the wide variety of vibrant colors exhibited by its compounds.[1] His work laid the foundation for the study of chromium chemistry and the subsequent investigation and synthesis of other alkali metal chromates.

Synthesis of Alkali Metal Chromates: Detailed Experimental Protocols

The synthesis of alkali metal chromates can be broadly categorized into two approaches: industrial-scale production, primarily from chromite ore, and laboratory-scale preparations, which offer higher purity for research applications.

Industrial Production of Sodium Chromate

The commercial production of sodium chromate is a cornerstone of the chromium chemical industry, as it serves as the precursor for most other chromium compounds. The primary raw material is chromite ore, a spinel mineral with the general formula (Fe,Mg)Cr₂O₄.

Experimental Protocol: Roasting of Chromite Ore

-

Ore Preparation: The chromite ore is first crushed and finely ground to increase the surface area for reaction.

-

Roasting Mixture: The powdered ore is mixed with sodium carbonate (soda ash) and a flux, such as limestone or quicklime.

-

Oxidative Roasting: The mixture is heated in a rotary kiln to temperatures between 1000 and 1300°C in the presence of excess air. The overall chemical reaction is: 4 FeCr₂O₄(s) + 8 Na₂CO₃(s) + 7 O₂(g) → 8 Na₂CrO₄(s) + 2 Fe₂O₃(s) + 8 CO₂(g)

-

Leaching: The roasted mass, known as "clinker," is cooled and then leached with water. The sodium chromate is soluble and dissolves, while the iron(III) oxide and other impurities remain as a solid residue.

-

Filtration and Concentration: The resulting solution is filtered to remove the insoluble residue. The filtrate, a concentrated solution of sodium chromate, can then be used directly or further processed to produce other chromium chemicals.

Laboratory Synthesis of Alkali Metal Chromates

For research and specialized applications requiring high purity, various laboratory-scale methods are employed.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, dissolve lithium hydroxide (B78521) (LiOH) in deionized water.

-

Addition of Chromic Acid: Slowly add a stoichiometric amount of chromic acid (H₂CrO₄) solution to the lithium hydroxide solution with constant stirring. The reaction is exothermic and should be controlled. 2 LiOH(aq) + H₂CrO₄(aq) → Li₂CrO₄(aq) + 2 H₂O(l)

-

Crystallization: Concentrate the resulting solution by gentle heating to induce crystallization.

-

Isolation and Drying: The yellow crystals of lithium chromate are collected by filtration, washed with a small amount of cold deionized water, and dried in an oven or desiccator.

Experimental Protocol:

-

Starting Material: Begin with potassium dichromate (K₂Cr₂O₇).

-

Reaction with Base: Dissolve the potassium dichromate in water and treat it with a solution of potassium hydroxide (KOH) until the solution turns from orange to a distinct yellow, indicating the conversion of dichromate to chromate. K₂Cr₂O₇(aq) + 2 KOH(aq) → 2 K₂CrO₄(aq) + H₂O(l)

-

Crystallization: Concentrate the yellow solution by heating and then allow it to cool slowly to form crystals of potassium chromate.

-

Purification: The crystals can be recrystallized from water to achieve higher purity.

Experimental Protocol:

-

Reactants: Utilize rubidium carbonate (Rb₂CO₃) and chromium trioxide (CrO₃).

-

Reaction: In an aqueous solution, react rubidium carbonate with chromium trioxide. Carbon dioxide will be evolved. Rb₂CO₃(aq) + CrO₃(aq) → Rb₂CrO₄(aq) + CO₂(g)

-

Isolation: The rubidium chromate can be crystallized from the solution by slow evaporation of the water.

Experimental Protocol:

-

Reactants: Cesium carbonate (Cs₂CO₃) and chromium trioxide (CrO₃) are used.

-

Reaction in Solution: Dissolve cesium carbonate in water and slowly add a solution of chromium trioxide with stirring. The reaction produces cesium chromate and carbon dioxide gas.[2] Cs₂CO₃(aq) + CrO₃(aq) → Cs₂CrO₄(aq) + CO₂(g)

-

Crystallization and Purification: The resulting cesium chromate solution is concentrated and cooled to induce crystallization. The yellow crystals are then filtered, washed with cold water, and dried.[2]

Quantitative Data of Alkali Metal Chromates

The physical and chemical properties of alkali metal chromates show clear trends down the group, as summarized in the following tables.

| Property | This compound (Li₂CrO₄) | Sodium Chromate (Na₂CrO₄) | Potassium Chromate (K₂CrO₄) | Rubidium Chromate (Rb₂CrO₄) | Cesium Chromate (Cs₂CrO₄) |

| Molar Mass ( g/mol ) | 129.88 | 161.97 | 194.19 | 286.93 | 381.81[3] |

| Appearance | Yellow crystalline powder | Yellow crystalline solid | Yellow crystalline solid | Yellow powder[4] | Yellow crystalline solid[2] |

| Density (g/cm³) | 1.355[5] | 2.72 | 2.73 | 3.518 | 4.237[2] |

| Melting Point (°C) | 844 | 792 | 975 | N/A | 954-961[2] |

| Solubility ( g/100 mL H₂O) | 94.6 (25 °C)[5] | 87.3 (20 °C) | 63.7 (20 °C) | Soluble | 71.4 (13 °C)[6] |

Signaling Pathways and Logical Relationships

Alkali metal chromates, particularly in their hexavalent chromium (Cr(VI)) form, are known for their biological activity and industrial applications. The following diagrams illustrate key pathways and logical workflows involving these compounds.

Chromate-Induced Hepatotoxicity Signaling Pathway

Hexavalent chromium is a known hepatotoxin. Studies have shown that exposure to potassium dichromate can induce a complex signaling cascade in liver cells, leading to cellular damage. The pathway involves the upregulation of genes associated with cell death and the activation of several key signaling pathways.

References

- 1. Cesium chromate (Cs2CrO4) | CrCs2O4 | CID 61613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Caesium chromate - Wikipedia [en.wikipedia.org]

- 3. fishersci.com [fishersci.com]

- 4. Rubidium Chromate | Chromic acid, dirubidium salt | Rb2CrO4 - Ereztech [ereztech.com]

- 5. chembk.com [chembk.com]

- 6. elementschina.com [elementschina.com]

Navigating the Risks: A Technical Guide to the Health and Safety of Lithium Chromate Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the health and safety data associated with the handling of lithium chromate (B82759). The information is tailored for laboratory and research settings, with a focus on providing actionable data and detailed experimental context. All quantitative data is summarized for clarity, and detailed methodologies for key toxicological assessments are provided.

Chemical and Physical Properties

Lithium chromate (Li₂CrO₄) is a yellow crystalline solid that is soluble in water.[1][2] It is odorless and exists as a yellow or orange-yellow crystalline powder.[3][4] As a strong oxidizing agent, it can pose a fire hazard upon contact with combustible materials.[1][5]

| Property | Value | Source |

| Molecular Formula | Li₂CrO₄ | |

| Molar Mass | 129.8757 g/mol | |

| Appearance | Yellow crystalline powder | [1][6] |

| Odor | Odorless | [1][7] |

| Solubility in Water | 94.6 g/L at 25 °C | |

| Melting Point | 844 °C | |

| Density | 1.355 g/cm³ |

Toxicological Data

The primary toxicological concern with this compound stems from the presence of hexavalent chromium (Cr(VI)), a known human carcinogen.[6][8] Exposure can occur through inhalation, ingestion, and skin or eye contact.[2]

| Endpoint | Result | Species/System | Source |

| Carcinogenicity | Group 1: Carcinogenic to humans (as Cr(VI) compounds) | IARC | [9] |

| Acute Oral Toxicity (LD50) | 50 to 500 mg/kg (Grade 3) | Not specified | [5] |

| Mutagenicity | Mutagenic in bacterial assays, yeasts, and V79 cells | In vitro | [10] |

| Target Organs | Lungs, nasal cavity, paranasal sinus, liver, kidneys, blood, central nervous system | Human | [5][7][11] |

Health Hazards Summary:

-

Inhalation: Can cause severe irritation to the nose and throat, leading to coughing and wheezing.[1][7] Prolonged exposure increases the risk of lung cancer.[6][7]

-

Skin Contact: May cause severe irritation, burns, and allergic skin reactions.[1][7][11]

-

Eye Contact: Can result in severe irritation and burns.[1][7]

-

Ingestion: Toxic if swallowed, potentially causing damage to the liver and kidneys.[1][2]

Occupational Exposure Limits

To minimize health risks, several organizations have established occupational exposure limits for hexavalent chromium compounds.

| Organization | Limit | Details | Source |

| OSHA | 0.005 mg/m³ | 8-hour Time-Weighted Average (TWA) | [7] |

| NIOSH | 0.0002 mg Cr(VI)/m³ | 8-hour Time-Weighted Average (TWA) | [1] |

| ACGIH | 0.05 mg/m³ | 8-hour Time-Weighted Average (TWA) | [7] |

Handling and Safety Precautions

Strict adherence to safety protocols is mandatory when handling this compound.

| Aspect | Recommendation | Source |

| Engineering Controls | Use process enclosures, local exhaust ventilation. | [2][12] |

| Personal Protective Equipment (PPE) | Approved respirator, close-fitting safety goggles, lab coat, gloves. | [1][2][5] |

| Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. | [11] |

| Storage | Store in a cool, dry, well-ventilated area away from combustible materials. | [13] |

Emergency Procedures

| Situation | Procedure | Source |

| Spill | Evacuate personnel, secure the area, moisten spilled material or use a HEPA-filter vacuum for clean-up, and deposit in sealed containers. Do not wash into the sewer. | [7][14] |

| Fire | Use an extinguishing agent suitable for the surrounding fire. This compound itself does not burn but can ignite combustibles. Poisonous gases, including lithium and chromium oxides, are produced in a fire. | [7] |

| First Aid (Inhalation) | Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | [5][11] |

| First Aid (Skin Contact) | Immediately wash with plenty of water. Remove contaminated clothing. Seek medical attention. | [2][5] |

| First Aid (Eye Contact) | Immediately flush eyes with running water for at least 15 minutes, keeping eyelids open. Seek medical attention. | [2] |

| First Aid (Ingestion) | Do not induce vomiting. Loosen tight clothing. If the victim is not breathing, perform mouth-to-mouth resuscitation. Seek immediate medical attention. | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the toxicity of this compound.

In Vitro Cytotoxicity: Neutral Red Uptake (NRU) Assay

This protocol is adapted from the ICCVAM Recommended Protocol for the BALB/c 3T3 Neutral Red Uptake Assay.[11]

Objective: To determine the concentration of a test substance that induces a 50% reduction in the number of viable cells (IC50) following a specified exposure period.

Materials:

-

BALB/c 3T3 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 5% newborn calf serum, 4 mM L-glutamine, 100 IU/mL penicillin, and 100 µg/mL streptomycin.

-

Neutral Red solution

-

DPBS (Dulbecco's Phosphate-Buffered Saline)

-

Destain solution (50% ethanol, 49% ultrapure water, 1% glacial acetic acid)

-

96-well cell culture plates

Procedure:

-

Cell Plating: Seed 96-well plates with an appropriate density of BALB/c 3T3 cells (e.g., 1 x 10⁴ cells/well) and incubate overnight to allow for cell attachment.

-

Test Substance Preparation: Prepare a series of dilutions of this compound in the assay medium. Include a vehicle control (medium only) and a positive control (e.g., sodium lauryl sulfate).

-

Exposure: Remove the culture medium from the cells and add the prepared dilutions of this compound. Incubate for 24 hours.

-

Neutral Red Staining: After the exposure period, remove the test substance-containing medium and wash the cells with DPBS. Add Neutral Red solution to each well and incubate for 3 hours to allow for dye uptake by viable cells.

-

Destaining: Remove the Neutral Red solution, wash the cells with DPBS, and add the destain solution to each well. Shake the plate for 10 minutes to extract the dye.

-

Absorbance Measurement: Measure the optical density at 540 nm using a microplate spectrophotometer.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value from the concentration-response curve.

References

- 1. qualitybiological.com [qualitybiological.com]

- 2. Quantifying cell viability via LDH cytotoxicity assay protocol v1 [protocols.io]

- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. measurlabs.com [measurlabs.com]

- 7. iivs.org [iivs.org]

- 8. repositorio.ulisboa.pt [repositorio.ulisboa.pt]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. Hexavalent Chromium Is Carcinogenic to F344/N Rats and B6C3F1 Mice after Chronic Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. creative-bioarray.com [creative-bioarray.com]

Chemical stability and decomposition temperature of Li2CrO4

An In-depth Technical Guide to the Chemical Stability and Decomposition Temperature of Lithium Chromate (B82759) (Li₂CrO₄)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium chromate (Li₂CrO₄) is a yellow, crystalline inorganic salt with significant applications as a corrosion inhibitor and in the manufacturing of certain batteries. Understanding its chemical stability and thermal decomposition behavior is crucial for its safe handling, storage, and application in various industrial and research settings. This technical guide provides a comprehensive overview of the chemical stability and decomposition temperature of this compound, including detailed experimental protocols for its analysis and a summary of available data.

Chemical Properties and Stability of this compound

This compound is a stable inorganic salt under standard conditions.[1] It is recognized as a strong oxidizing agent and can react with combustible materials.[1] The compound is hygroscopic and is also known in its dihydrate form (Li₂CrO₄·2H₂O).

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | Li₂CrO₄ | |

| Molar Mass | 129.88 g/mol | |

| Appearance | Yellow crystalline solid | |

| Solubility in Water | Soluble | |

| Hydration | Forms a dihydrate (Li₂CrO₄·2H₂O) |

Thermal Decomposition of this compound

The thermal stability of this compound is a key parameter for its application, particularly at elevated temperatures. The dihydrate form of this compound loses its water of hydration at approximately 75 °C. Some sources suggest that the decomposition of the dihydrate form also commences at this temperature.

For anhydrous this compound, a definitive decomposition temperature is not consistently reported in the literature. However, safety data for this compound solutions indicate that under fire conditions, hazardous decomposition products are formed, including lithium oxides and chromium oxides. The thermal decomposition in an inert atmosphere, as would be studied by thermogravimetric analysis, may yield different products.